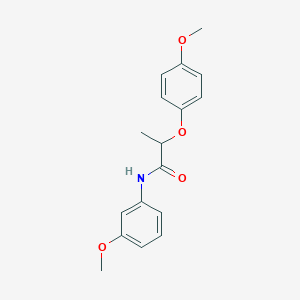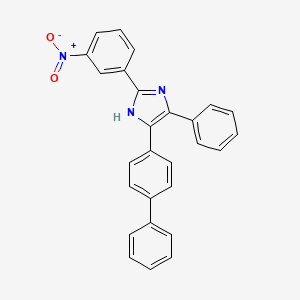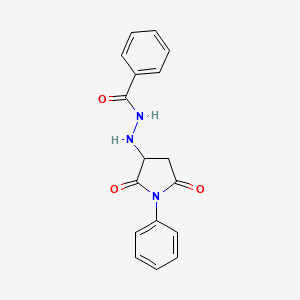
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound is also known as LY2183240 and is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). The purpose of
作用機序
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide acts as a positive allosteric modulator of the mGluR2 receptor. This receptor is involved in the regulation of glutamate, a neurotransmitter that plays a key role in learning and memory. By modulating this receptor, N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide can enhance the activity of the receptor and increase the release of glutamate, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate in the brain, leading to increased synaptic plasticity and improved learning and memory. Additionally, it has been shown to have anxiolytic and antipsychotic effects in preclinical models, making it a potential treatment for anxiety and schizophrenia. Finally, it has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide in lab experiments is its selectivity for the mGluR2 receptor. This allows researchers to study the effects of modulating this receptor specifically, without affecting other receptors in the brain. Additionally, it has been shown to have a good safety profile in preclinical studies, making it a promising candidate for further development.
One limitation of using N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may limit its therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide. One direction is to further investigate its potential as a treatment for anxiety and schizophrenia. Additionally, further studies are needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans, as well as its potential for drug development.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with tert-butyl hydroxylamine hydrochloride and sodium hydroxide. This reaction results in the formation of 5-tert-butyl-3-isoxazolyl-(3-trifluoromethyl)benzamide, which is then treated with trifluoroacetic acid to obtain the final product.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-3-(trifluoromethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antipsychotic effects in preclinical models, making it a potential treatment for anxiety and schizophrenia. Additionally, it has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(2,3)11-8-12(20-22-11)19-13(21)9-5-4-6-10(7-9)15(16,17)18/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXLIENZSOIAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-iodo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5219768.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B5219782.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5219786.png)
![N-{4-[methyl(methylsulfonyl)amino]-3-nitrophenyl}acetamide](/img/structure/B5219799.png)
![3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5219804.png)

![N-(2-fluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219815.png)
![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5219829.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)
![2-{2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5219858.png)

![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219866.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)